molecular formula C19H20N2O2 B6571905 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide CAS No. 921837-40-3

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide

Katalognummer B6571905
CAS-Nummer: 921837-40-3
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: FVWXMNNWTXQCAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide (EDIMB), also known as EDIMB-amide, is a small molecule that has been studied for its potential to act as a therapeutic agent. EDIMB-amide is a synthetic compound that has been studied for its ability to modulate the activity of a number of enzymes and receptors involved in various physiological processes, including pain, inflammation, and cancer.

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been studied for its potential to act as a therapeutic agent in a variety of diseases and conditions, including pain, inflammation, and cancer. In particular, this compound has been studied for its ability to modulate the activity of various enzymes and receptors, including the vanilloid receptor 1 (VR1), the transient receptor potential cation channel subfamily V member 1 (TRPV1), the glutamate receptor ionotropic kainate 2 (GRIK2), and the nuclear factor-kappa B (NF-kB).

Wirkmechanismus

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been shown to modulate the activity of various enzymes and receptors involved in the regulation of pain, inflammation, and cancer. Specifically, this compound has been shown to interact with the vanilloid receptor 1 (VR1), the transient receptor potential cation channel subfamily V member 1 (TRPV1), the glutamate receptor ionotropic kainate 2 (GRIK2), and the nuclear factor-kappa B (NF-kB). By interacting with these receptors, this compound has been shown to modulate the activity of various pro-inflammatory mediators, including cytokines, proteases, and nitric oxide. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Specifically, this compound has been shown to modulate the activity of various enzymes and receptors involved in the regulation of pain, inflammation, and cancer. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer. Furthermore, this compound has been shown to reduce inflammation, reduce pain, and inhibit the release of pro-inflammatory mediators, such as cytokines, proteases, and nitric oxide.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide in laboratory experiments include its low cost, ease of synthesis, and its ability to modulate the activity of various enzymes and receptors involved in the regulation of pain, inflammation, and cancer. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including those of breast, colon, and prostate cancer.
However, there are some limitations to using this compound in laboratory experiments. For example, this compound has not been studied in vivo, so its safety and efficacy in humans is not known. Additionally, this compound has not been studied in combination with other drugs or therapies, so its potential interactions with other drugs or therapies is not known.

Zukünftige Richtungen

Future research on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide should focus on its potential therapeutic applications in humans. Specifically, further studies should be conducted to investigate the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs or therapies. Additionally, further studies should be conducted to investigate the potential mechanisms of action of this compound, as well as its potential effects on various physiological processes, such as pain, inflammation, and cancer. Finally, further studies should be conducted to investigate the potential of this compound in combination with other drugs or therapies, as well as its potential synergistic effects.

Synthesemethoden

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,4-dimethylbenzamide has been synthesized using a variety of methods, including the condensation of ethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate and 3,4-dimethylbenzamide. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a base, such as potassium carbonate. The reaction is typically carried out at room temperature and the product is isolated and purified by column chromatography.

Eigenschaften

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-21-17-8-7-16(10-15(17)11-18(21)22)20-19(23)14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWXMNNWTXQCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.